2-bromo-1-methyl-5-nitro-1H-imidazole

Catalog No.
S9021892
CAS No.
17024-47-4
M.F
C4H4BrN3O2
M. Wt
206.00 g/mol
Availability
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2-bromo-1-methyl-5-nitro-1H-imidazole

CAS Number

17024-47-4

Product Name

2-bromo-1-methyl-5-nitro-1H-imidazole

IUPAC Name

2-bromo-1-methyl-5-nitroimidazole

Molecular Formula

C4H4BrN3O2

Molecular Weight

206.00 g/mol

InChI

InChI=1S/C4H4BrN3O2/c1-7-3(8(9)10)2-6-4(7)5/h2H,1H3

InChI Key

CSBZFRGAFBOUPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1Br)[N+](=O)[O-]

2-bromo-1-methyl-5-nitro-1H-imidazole is a heterocyclic compound characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the imidazole ring. The molecular formula of this compound is C₅H₅BrN₄O₂, and it has a molecular weight of approximately 234.05 g/mol. The imidazole ring is a five-membered aromatic structure containing two nitrogen atoms, which contributes to the compound's chemical reactivity and biological properties.

The reactivity of 2-bromo-1-methyl-5-nitro-1H-imidazole can be attributed to its functional groups. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. For example, it can undergo nucleophilic substitution with various nucleophiles such as amines or thiols to form new derivatives. Additionally, the nitro group can participate in reduction reactions, converting it into an amino group under appropriate conditions.

In studies involving imidazole derivatives, it has been noted that compounds bearing an N-alkyl substituent and possessing hydrogen at C2 can react to yield 2-bromo products when treated with brominating agents like cyanogen bromide . This highlights the potential for further functionalization of 2-bromo-1-methyl-5-nitro-1H-imidazole in synthetic organic chemistry.

Imidazole derivatives are known for their diverse biological activities, including antimicrobial and antifungal properties. Specifically, compounds like 2-bromo-1-methyl-5-nitro-1H-imidazole have been studied for their potential use in treating infections caused by anaerobic bacteria and protozoa. The nitro group enhances the compound's ability to penetrate microbial cell walls, making it effective against various pathogens.

For instance, related compounds such as metronidazole are widely used in clinical settings for their efficacy against anaerobic infections and certain protozoal diseases . The presence of both the bromine and nitro groups may enhance the pharmacological profile of 2-bromo-1-methyl-5-nitro-1H-imidazole compared to other imidazole derivatives.

The synthesis of 2-bromo-1-methyl-5-nitro-1H-imidazole can be achieved through several methods:

  • Bromination of 1-methyl-5-nitroimidazole: This method involves treating 1-methyl-5-nitroimidazole with brominating agents such as bromine or phosphorus tribromide under controlled conditions.
  • Nitration followed by bromination: Starting from 1-methylimidazole, nitration can be performed using nitric acid to introduce the nitro group, followed by bromination to obtain the final product.
  • Metal-Halogen Exchange: Utilizing lithium or other organometallic reagents for halogen exchange reactions can also yield 2-bromo derivatives from suitable precursors .

These methods highlight the versatility in synthesizing this compound, allowing for modifications based on available reagents and desired yields.

2-bromo-1-methyl-5-nitro-1H-imidazole has potential applications in various fields:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new medications targeting bacterial infections.
  • Agricultural Chemicals: Similar compounds are often explored for use as fungicides or pesticides due to their biological activity against pathogens affecting crops.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in creating more complex heterocyclic compounds.

Studies on the interactions of 2-bromo-1-methyl-5-nitro-1H-imidazole with biological targets have indicated its potential as an inhibitor of specific enzymes involved in microbial metabolism. Understanding these interactions is crucial for assessing its efficacy and safety profile in therapeutic applications. For instance, its interaction with DNA or RNA synthesis pathways could elucidate its mechanism of action against pathogens .

Several compounds share structural similarities with 2-bromo-1-methyl-5-nitro-1H-imidazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-bromo-1-methyl-5-nitro-1H-imidazoleBromine at position 4Different substitution pattern affecting reactivity
MetronidazoleContains a nitro groupWidely used antibiotic against anaerobic bacteria
2-methylimidazoleLacks bromine but retains methyl groupSimpler structure with different biological activity
5-nitroimidazoleLacks methyl and bromineFocused on nitro functionality

These comparisons reveal that while these compounds share core structural features typical of imidazoles, variations in substituents significantly influence their chemical behavior and biological activity. The unique combination of bromine and nitro groups in 2-bromo-1-methyl-5-nitro-1H-imidazole may confer distinct properties that differentiate it from related compounds.

Nitroimidazoles emerged as a pivotal class of antimicrobial agents following the discovery of azomycin (2-nitroimidazole) in 1953. The subsequent development of 5-nitroimidazole derivatives, such as metronidazole in 1959, revolutionized treatments for anaerobic bacterial and protozoal infections. The introduction of halogen atoms, particularly bromine, into the imidazole scaffold arose from efforts to enhance metabolic stability and target selectivity. For instance, bromine’s electron-withdrawing effects modulate the nitro group’s reduction potential, a critical factor in the prodrug activation mechanism of nitroimidazoles under hypoxic conditions.

Early synthetic routes to nitroimidazoles relied on direct nitration of imidazole rings, but regioselectivity challenges prompted the adoption of halogen-assisted strategies. The bromine atom in 2-bromo-1-methyl-5-nitro-1H-imidazole serves as a directing group, enabling precise functionalization at the C-4 position for further derivatization.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

204.94869 g/mol

Monoisotopic Mass

204.94869 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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